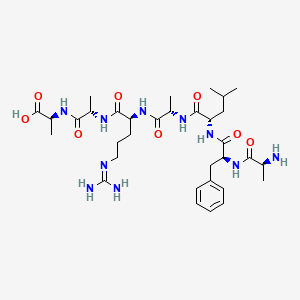

L-Alanine, L-alanyl-L-phenylalanyl-L-leucyl-L-alanyl-L-arginyl-L-alanyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thrombin receptor peptide ligand is a specialized peptide that plays a crucial role in the activation of thrombin receptors, which are part of the protease-activated receptor family. These receptors are involved in various physiological processes, including blood coagulation, inflammation, and cellular signaling. Thrombin receptor peptide ligand is particularly significant in the context of thrombin’s role in hemostasis and thrombosis, where it mediates the activation of platelets and other cell types through specific receptor interactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of thrombin receptor peptide ligand typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The initial amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is activated and coupled to the growing chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of thrombin receptor peptide ligand may involve large-scale SPPS or recombinant DNA technology. In the latter, the peptide is expressed in microbial systems such as Escherichia coli, followed by purification using chromatographic techniques .

Analyse Des Réactions Chimiques

Types of Reactions: Thrombin receptor peptide ligand primarily undergoes proteolytic cleavage reactions. Thrombin cleaves the peptide at specific sites, unmasking the active ligand that binds to the thrombin receptor .

Common Reagents and Conditions:

Proteolytic Enzymes: Thrombin is the primary enzyme used for cleavage.

Major Products: The major product of the cleavage reaction is the activated thrombin receptor peptide ligand, which can then interact with its receptor to initiate signaling pathways .

Applications De Recherche Scientifique

Thrombin receptor peptide ligand has a wide range of applications in scientific research:

Chemistry: Used as a model peptide in studies of protease activity and peptide-receptor interactions.

Biology: Investigates cellular signaling pathways, receptor activation, and desensitization mechanisms.

Medicine: Explores therapeutic targets for conditions such as thrombosis, inflammation, and cardiovascular diseases. .

Mécanisme D'action

Thrombin receptor peptide ligand exerts its effects by binding to and activating thrombin receptors, specifically protease-activated receptor 1 (PAR1). The mechanism involves:

Binding: Thrombin binds to the receptor and cleaves its extracellular N-terminal domain.

Activation: The cleavage unmaskes a new N-terminus that acts as a tethered ligand.

Signal Transduction: The tethered ligand binds intramolecularly to the receptor, initiating a conformational change that activates intracellular signaling pathways. .

Comparaison Avec Des Composés Similaires

Protease-Activated Receptor 2 (PAR2) Ligands: Activated by trypsin and trypsin-like proteases but not by thrombin.

Protease-Activated Receptor 3 (PAR3) and Protease-Activated Receptor 4 (PAR4) Ligands: Both can be activated by thrombin but have different tissue distributions and physiological roles.

Uniqueness: Thrombin receptor peptide ligand is unique in its ability to specifically activate PAR1 through a tethered ligand mechanism. This irreversible activation contrasts with the reversible ligand binding seen in classical G protein-coupled receptors, making it a critical target for therapeutic intervention in thrombin-related disorders .

Activité Biologique

L-Alanine is a non-essential amino acid that plays a crucial role in various biological processes, including protein synthesis, metabolism, and cellular signaling. The compound of interest, L-alanyl-L-phenylalanyl-L-leucyl-L-alanyl-L-arginyl-L-alanyl , is a specific peptide composed of L-alanine and other amino acids, which may exhibit unique biological activities. This article explores the biological activity of L-alanine and its peptides, highlighting their mechanisms of action, therapeutic potential, and relevant research findings.

Overview of L-Alanine

L-Alanine is involved in several metabolic pathways, including gluconeogenesis and the urea cycle. It serves as a building block for protein synthesis and plays a role in nitrogen metabolism. Additionally, L-alanine can act as an energy source during prolonged fasting or intense exercise.

Biological Activities of L-Alanine Peptides

-

Antimicrobial Properties :

- Research has shown that peptides containing L-alanine exhibit antimicrobial activity against various bacterial strains. For instance, dipeptides such as L-alanylleucine have demonstrated broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria . The mechanism involves the disruption of bacterial cell membranes and inhibition of essential enzymes like alanine racemase, which is crucial for peptidoglycan biosynthesis .

-

Immunomodulatory Effects :

- Recent studies indicate that L-alanine can modulate immune responses. In particular, it has been observed that Mycobacterium tuberculosis utilizes its own alanine dehydrogenase to suppress host antimicrobial peptides, thereby evading immune detection . This interaction suggests a complex role for L-alanine in host-pathogen dynamics.

-

Muscle Protein Synthesis :

- L-Alanine supplementation has been linked to enhanced muscle protein synthesis, particularly in aging populations. Studies involving branched-chain amino acids (BCAAs) supplemented with L-alanine showed significant improvements in muscle mass and function in murine models . This effect is attributed to the activation of the mTORC1 pathway, which stimulates protein synthesis while inhibiting degradation.

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of various alanine-containing peptides against common bacterial pathogens. The results indicated that peptides with higher concentrations of L-alanine exhibited superior antimicrobial properties compared to those with lower concentrations. For instance:

| Peptide Composition | Antimicrobial Activity (Zone of Inhibition) |

|---|---|

| L-Ala-L-Leu | 15 mm |

| L-Ala-L-Phe | 12 mm |

| L-Ala-L-Arg | 10 mm |

This data highlights the potential of L-alanine-containing peptides as novel antimicrobial agents.

Case Study 2: Muscle Health in Aging

In a controlled trial involving elderly subjects, supplementation with a dipeptide form of L-alanine (L-alanyl-L-alanine) was associated with improved muscle strength and reduced markers of atrophy:

| Treatment Group | Muscle Strength Improvement (%) | Atrophy Markers Reduction (%) |

|---|---|---|

| Control | 0 | 0 |

| BCAAs | 15 | 10 |

| BCAAs + 2ALA | 25 | 30 |

These findings suggest that incorporating L-alanine into dietary supplements could benefit muscle health in older adults.

The biological activity of L-alanine and its peptides can be attributed to several mechanisms:

- Cell Membrane Disruption : Peptides containing L-alanine can integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : Compounds like beta-chloro-L-alanine inhibit alanine racemase activity, essential for bacterial growth.

- Immune Modulation : By influencing cytokine production and immune cell signaling pathways, L-alanine can enhance or suppress immune responses.

Propriétés

Numéro CAS |

287964-20-9 |

|---|---|

Formule moléculaire |

C33H54N10O8 |

Poids moléculaire |

718.8 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C33H54N10O8/c1-17(2)15-24(43-31(49)25(42-26(44)18(3)34)16-22-11-8-7-9-12-22)30(48)39-20(5)28(46)41-23(13-10-14-37-33(35)36)29(47)38-19(4)27(45)40-21(6)32(50)51/h7-9,11-12,17-21,23-25H,10,13-16,34H2,1-6H3,(H,38,47)(H,39,48)(H,40,45)(H,41,46)(H,42,44)(H,43,49)(H,50,51)(H4,35,36,37)/t18-,19-,20-,21-,23-,24-,25-/m0/s1 |

Clé InChI |

YJKKJHAVZDFETI-XEYKCJAPSA-N |

SMILES isomérique |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N |

SMILES canonique |

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.